N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole-3-carbohydrazide derivative featuring a hydrazone linkage (E-configuration) to a 4-(diethylamino)benzylidene group and a 1-methyl-1H-pyrrol-2-yl substituent at position 3 of the pyrazole ring. Key structural features include:
- Diethylamino group: Enhances solubility via basicity and lipophilicity.
- 1-Methylpyrrole: Contributes aromatic stacking interactions and steric effects.
This compound belongs to a class of Schiff base derivatives studied for their biological activities (e.g., antimicrobial, anti-inflammatory) and photophysical properties .
Properties
CAS No. |
302918-26-9 |
|---|---|
Molecular Formula |
C20H24N6O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H24N6O/c1-4-26(5-2)16-10-8-15(9-11-16)14-21-24-20(27)18-13-17(22-23-18)19-7-6-12-25(19)3/h6-14H,4-5H2,1-3H3,(H,22,23)(H,24,27)/b21-14+ |
InChI Key |
OZWWNFWCWYCUED-KGENOOAVSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CN3C |
Origin of Product |
United States |
Preparation Methods
Nitrosation of Diethylaniline
-
Reagents : Diethylaniline, NaNO₂, HCl
-
Conditions : 0–10°C, 2.5–3 hours
-
Reaction :
-
Yield : ~85% (crude)
Reduction to N,N-Diethyl-1,4-phenylenediamine
-
Reagents : Zn powder, HCl
-
Conditions : 15–20°C, 1.5–2.5 hours
-
Reaction :
Synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
Pyrazole Ring Formation
Hydrazide Functionalization
-
Reagents : Ethyl chloroacetate, hydrazine hydrate
-
Conditions : 60°C, 4 hours
-
Reaction :
Condensation to Form the Target Compound
Reaction Setup
Reaction Mechanism
The aldehyde undergoes nucleophilic attack by the hydrazide’s amino group, forming an imine bond (E-configuration favored due to steric hindrance):
Purification
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑ Yield by 15% |
| Solvent | Anhydrous ethanol | ↑ Purity |
| Catalyst | 0.5 mL AcOH | ↑ Reaction rate |
| Reaction Time | 5 hours | Maximizes yield |
Challenges and Solutions
-
Challenge : Low solubility of hydrazide in ethanol.
Solution : Use DMF as co-solvent (5% v/v). -
Challenge : Byproduct formation (Z-isomer).
Solution : Add molecular sieves to absorb water, shifting equilibrium.
Scalability and Industrial Feasibility
The patent-scale synthesis of precursors demonstrates scalability. Key considerations:
-
Cost : ~$120/g (lab-scale) vs. ~$40/g (pilot-scale).
-
Environmental Impact : Zn waste from reduction step requires neutralization.
Recent Advances (Post-2023)
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Steric Effects : The 1-methylpyrrole group introduces steric hindrance absent in phenyl or furan-substituted analogs (e.g., ), which may influence binding to biological targets .
- Aromatic Interactions : Phenyl and chlorophenyl substituents () favor π-π stacking, whereas heterocycles like furan or pyrrole may engage in dipole interactions .
Physical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Nitro-substituted analogs () exhibit higher melting points (~170°C) due to strong intermolecular interactions (e.g., nitro group polarity) .
- IR Spectroscopy : All analogs show characteristic C=O (1660–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches, with shifts depending on substituents (e.g., electron-withdrawing nitro groups increase C=O frequency) .
Biological Activity
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 368.45 g/mol. Its structure features a pyrazole ring linked to a phenyl group substituted with a diethylamino moiety, enhancing its biological activity.
1. Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 14 |
These results indicate that the compound has effective antibacterial properties, making it a candidate for further development as an antimicrobial agent.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed using various in vivo models. For instance, in carrageenan-induced edema tests, it demonstrated significant reduction in paw swelling:
This suggests that the compound can effectively inhibit inflammatory responses, comparable to established anti-inflammatory drugs.
3. Antitumor Activity
The antitumor effects of pyrazole derivatives have been well-documented. In vitro studies have indicated that this compound exhibits inhibitory activity against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for cancer therapy.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- A study involving a series of synthesized pyrazoles showed that compounds similar to this compound exhibited potent activity against resistant bacterial strains, suggesting their potential role in combating antibiotic resistance .
- Another investigation focused on the anti-inflammatory properties of pyrazole derivatives indicated that specific substitutions on the pyrazole ring significantly enhanced their therapeutic efficacy in reducing inflammation markers such as TNF-α and IL-6 .
Q & A
Basic: What are the standard synthetic routes for preparing this carbohydrazide derivative, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves a condensation reaction between a substituted benzaldehyde and a pyrazole-carbohydrazide precursor. For example:
- Step 1: React 4-(diethylamino)benzaldehyde with 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide in ethanol or methanol under reflux, using catalytic acetic acid to facilitate Schiff base formation .
- Optimization Tips:
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
- Monitor reaction progress via TLC or HPLC; typical reaction times range from 6–12 hours.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .
Advanced: How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound's structural conformation?
Methodological Answer:
Discrepancies often arise due to solvent effects or crystal packing forces unaccounted for in DFT models. To resolve these:
- Validation Steps:
- Perform X-ray crystallography to obtain the experimental crystal structure and compare bond lengths/angles with DFT-optimized gas-phase structures .
- Include solvent effects in DFT calculations using implicit solvation models (e.g., PCM) .
- Cross-validate vibrational spectra (IR/Raman) by correlating experimental peaks with DFT-simulated spectra, adjusting basis sets (e.g., B3LYP/6-311++G(d,p)) as needed .
- Case Study: A similar hydrazide showed a 0.05 Å deviation in C=N bond length between DFT and X-ray data, resolved by incorporating dispersion corrections .
Basic: What spectroscopic techniques are most effective for characterizing the hydrazone linkage and aromatic systems in this compound?
Methodological Answer:
Key techniques include:
- FT-IR: Identify the C=N stretch of the hydrazone linkage (~1600–1630 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- ¹H/¹³C NMR:
- Hydrazone proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm.
- Aromatic protons from the diethylamino phenyl group show splitting patterns (e.g., diethylamino CH₂ at δ 3.3–3.5 ppm) .
- UV-Vis: π→π* transitions in the hydrazone moiety (~300–350 nm) .
Advanced: What strategies are recommended for elucidating the biological activity of this compound against neurological targets, considering its structural similarity to anticonvulsant agents?
Methodological Answer:
Leverage structural analogs (e.g., pyrazole-hydrazides with anticonvulsant activity ) to design studies:
- In Vitro Screening:
- Molecular Docking:
- Multi-Target Profiling: Combine kinase inhibition assays and antioxidant activity tests (e.g., DPPH scavenging) to identify polypharmacological effects .
Advanced: How should researchers approach the optimization of multi-step synthesis pathways to minimize byproduct formation in the preparation of this carbohydrazide derivative?
Methodological Answer:
- Stepwise Optimization:
- Intermediate Purity: Ensure high purity of precursors (e.g., 3-(1-methylpyrrolyl)pyrazole) via flash chromatography before condensation .
- Byproduct Mitigation:
- Add molecular sieves to absorb water during hydrazone formation.
- Use low-temperature (-10°C) conditions for sensitive intermediates .
3. Process Monitoring: Employ in-situ FT-IR or Raman spectroscopy to detect side reactions (e.g., hydrolysis) early . - Case Example: A related synthesis achieved 92% yield by replacing acetic acid with p-toluenesulfonic acid (PTSA) as a catalyst .
Basic: What are the critical parameters to consider when performing X-ray crystallography to determine the crystal structure of this compound?
Methodological Answer:
- Crystal Growth: Use slow evaporation (e.g., dichloromethane/methanol) to obtain single crystals of suitable size (>0.2 mm).
- Data Collection:
- Structure Refinement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
